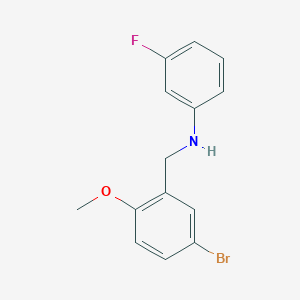![molecular formula C14H9ClN4S B5701749 2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPTH2 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
CPTH2 inhibits the activity of histone acetyltransferase by binding to a specific site on the enzyme. This binding prevents the enzyme from transferring an acetyl group to histone proteins, which leads to the suppression of gene expression. This mechanism of action has been studied in detail and provides a potential target for the development of cancer therapies.
Biochemical and Physiological Effects
CPTH2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, which is programmed cell death. It has also been shown to improve cognitive function and reduce the accumulation of amyloid beta in the brain. Additionally, CPTH2 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
CPTH2 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, which makes it suitable for use in biochemical assays. Additionally, CPTH2 has been shown to have a high affinity for its target enzyme, which makes it a potent inhibitor. However, CPTH2 also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, CPTH2 has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
For the study of CPTH2 include the development of more potent inhibitors of histone acetyltransferase, the study of CPTH2 in animal models, and the modification of CPTH2 to improve its solubility and bioavailability.
合成方法
The synthesis of CPTH2 involves the reaction of 2-amino-3,5-pyridinedicarbonitrile with 4-chlorobenzyl mercaptan in the presence of a base. The reaction occurs under mild conditions and yields CPTH2 as a yellow solid. This synthesis method has been optimized to produce high yields of CPTH2 with high purity.
科学研究应用
CPTH2 has been studied extensively for its potential applications in the field of medicine. It has been shown to inhibit the activity of histone acetyltransferase, which is an enzyme that plays a crucial role in gene expression. This inhibition leads to the suppression of cancer cell growth and has potential applications in cancer therapy. CPTH2 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to improve cognitive function and reduce the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease.
属性
IUPAC Name |
2-amino-6-[(4-chlorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4S/c15-12-3-1-9(2-4-12)8-20-14-11(7-17)5-10(6-16)13(18)19-14/h1-5H,8H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDCUFXNLPGPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C(=N2)N)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


